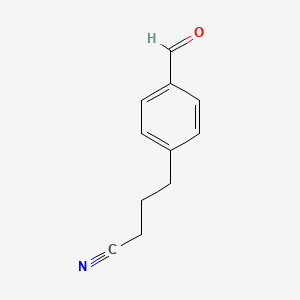
4-Formylbenzenebutyronitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray diffraction, NMR spectroscopy, mass spectrometry, and others . Unfortunately, specific information about the molecular structure analysis of 4-Formylbenzenebutyronitrile is not available in the searched resources.Physical And Chemical Properties Analysis
Physical properties of a substance include color, density, hardness, and melting and boiling points, while chemical properties describe the ability of a substance to undergo a specific chemical change . Unfortunately, specific information about the physical and chemical properties of this compound is not available in the searched resources.Wissenschaftliche Forschungsanwendungen
Tyrosine-Selective Modification in Proteins
4-Formylbenzene diazonium hexafluorophosphate (FBDP), a derivative of 4-Formylbenzenebutyronitrile, is used for selective tyrosine modification in proteins. This allows for the introduction of bioorthogonal aldehyde functionality, facilitating the conjugation of small molecule tags, PEGylation, and functional small molecules onto model proteins. It also enables cell surface labeling (Gavrilyuk et al., 2012).
Carbon Surface Modification
Research has explored the electrochemical reduction of diazonium salts, including derivatives of this compound, for modifying carbon surfaces. This modification is crucial for understanding electrochemical and atomic force microscopy properties of carbon materials, impacting fields like sensor technology and material science (Brooksby & Downard, 2004).
Grafting on Carbon and Metallic Surfaces
The grafting of nitrophenyl groups, related to this compound, on various surfaces including carbon and metals, has been studied. This process, which occurs without electrochemical induction, is significant for surface chemistry and materials science, influencing the development of coatings and surface treatments (Adenier et al., 2005).
Synthesis of Novel Formazans
This compound derivatives are used in synthesizing novel formazans. These compounds are characterized for their molecular structure and properties, contributing to the field of organic chemistry and materials science (Toy et al., 2020).
Electrochemical Grafting on Silicon Surfaces
Derivatives of this compound are used in the electrochemical grafting process on silicon surfaces. This process is key in developing coatings and understanding the interaction of materials with electronic properties (Rappich et al., 2006).
Reduction of Nitroarenes
Compounds related to this compound are used in the reduction of nitroarenes, a crucial reaction in organic synthesis and chemical engineering (Watanabe et al., 1984).
Eigenschaften
IUPAC Name |
4-(4-formylphenyl)butanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c12-8-2-1-3-10-4-6-11(9-13)7-5-10/h4-7,9H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYAXMWCWBAUJSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCC#N)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

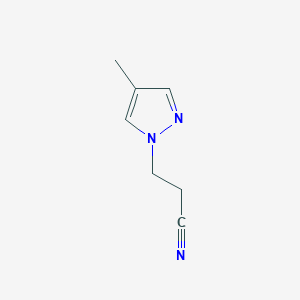
![1-(4-methylphenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4(1H)-one](/img/structure/B2938221.png)
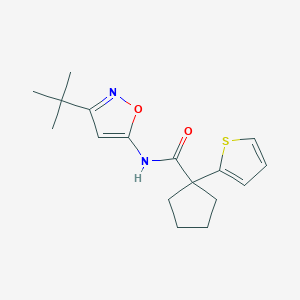

![2-(Chloromethyl)-3-methylimidazo[4,5-c]pyridine;hydrochloride](/img/structure/B2938226.png)
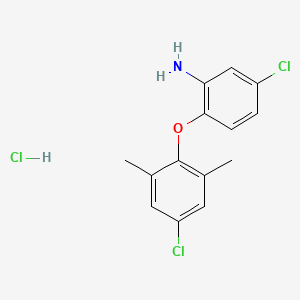
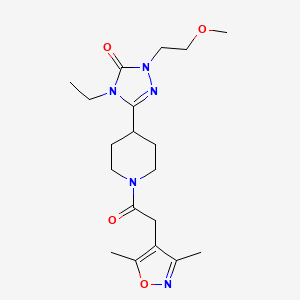
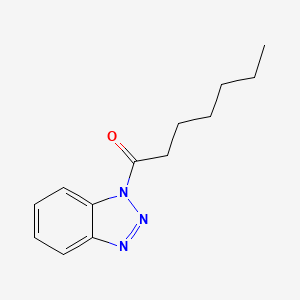
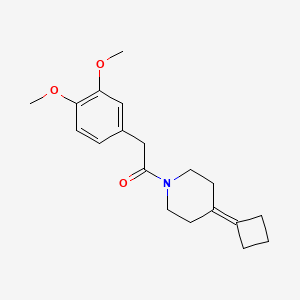
![N-(4-fluoro-2-methylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2938234.png)


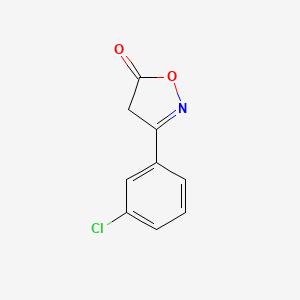
![5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2938242.png)